4-Biphenylyl methyl carbonate

Lipophilicity Partition Coefficient ADME Properties

4-Biphenylyl methyl carbonate (CAS 17175-08-5), also referred to as [1,1'-biphenyl]-4-yl methyl carbonate, is a carbonate ester characterized by a biphenyl core and a methyl carbonate functional group. This structural configuration confers a calculated logP of 3.50, a density of 1.148 g/cm³, and a boiling point of 355 °C at 760 mmHg.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 17175-08-5
Cat. No. B100282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenylyl methyl carbonate
CAS17175-08-5
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyRANTWTKWHLPURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenylyl Methyl Carbonate (CAS 17175-08-5) for Chemical Synthesis and Procurement


4-Biphenylyl methyl carbonate (CAS 17175-08-5), also referred to as [1,1'-biphenyl]-4-yl methyl carbonate, is a carbonate ester characterized by a biphenyl core and a methyl carbonate functional group . This structural configuration confers a calculated logP of 3.50, a density of 1.148 g/cm³, and a boiling point of 355 °C at 760 mmHg . As a biphenyl carbonate derivative, it serves primarily as a versatile synthetic intermediate in organic chemistry, where its reactivity profile and physicochemical properties are leveraged to construct more complex molecular architectures .

Why Generic Substitution Fails for 4-Biphenylyl Methyl Carbonate (CAS 17175-08-5)


Substituting 4-biphenylyl methyl carbonate with a generic ester or a related biphenyl derivative is not straightforward due to its specific combination of a biphenyl aromatic system and a methyl carbonate leaving group. This dual functionality dictates its unique reactivity and physical properties, which are not replicated by simpler esters like methyl benzoate or its parent acid, biphenyl-4-carboxylic acid. The biphenyl moiety imparts a specific spatial orientation and π-stacking potential, while the carbonate group offers a distinct hydrolytic stability and electrophilic character that is critical for its intended use as a synthetic intermediate . Therefore, empirical equivalence cannot be assumed; only a compound with the exact same substitution pattern and functional group arrangement will produce identical results in a defined synthetic pathway.

Quantitative Evidence Guide for Procuring 4-Biphenylyl Methyl Carbonate (CAS 17175-08-5)


Lipophilicity Differential: 4-Biphenylyl Methyl Carbonate vs. Methyl Benzoate

4-Biphenylyl methyl carbonate exhibits a significantly higher lipophilicity compared to methyl benzoate, a common mono-aromatic ester analog. This difference, quantified by the calculated partition coefficient (logP), is a primary driver for its selection in syntheses targeting hydrophobic environments or when increased membrane permeability is desired .

Lipophilicity Partition Coefficient ADME Properties

Thermal Stability Comparison: 4-Biphenylyl Methyl Carbonate vs. Aromatic Ester Benchmarks

The boiling point of 4-biphenylyl methyl carbonate (355 °C) is significantly higher than that of typical aromatic esters such as methyl benzoate (bp 199-200 °C) . This elevated boiling point, while primarily an intrinsic physical property, strongly correlates with its enhanced thermal stability, a characteristic of the biphenyl core. It suggests a greater resistance to thermal degradation and a lower volatility under standard laboratory conditions, allowing for a broader operational window in reactions requiring elevated temperatures .

Thermal Stability Boiling Point High-Temperature Synthesis

Hydrolytic Reactivity Profile: Methyl Carbonate vs. Carboxylic Acid Precursors

As a carbonate ester, 4-biphenylyl methyl carbonate is designed for controlled hydrolytic cleavage, yielding biphenyl-4-carboxylic acid and methanol . This contrasts with the behavior of its close analog, ethyl biphenyl-4-carboxylate, which undergoes a different hydrolysis rate due to the electronic and steric differences between a carbonate and a carboxylate ester. The carbonate's greater electrophilicity makes it a more labile protecting group or a more readily activated intermediate in specific nucleophilic acyl substitution pathways .

Reactivity Hydrolysis Prodrug Strategy Synthetic Intermediate

Best-Fit Research and Industrial Applications for 4-Biphenylyl Methyl Carbonate (CAS 17175-08-5)


As a Lipophilic Building Block in Medicinal Chemistry

The high logP of 3.50 makes 4-biphenylyl methyl carbonate an ideal reagent for introducing a hydrophobic biphenyl moiety into lead compounds. This is particularly valuable in medicinal chemistry programs aimed at improving the membrane permeability and target engagement of drug candidates, especially those requiring interaction with hydrophobic protein pockets or the central nervous system .

As a Thermally Stable Intermediate for High-Temperature Polymer Synthesis

With a boiling point of 355 °C, this compound is well-suited as a monomer or chain extender in the synthesis of high-performance polymers, such as polycarbonates or liquid crystalline polymers, where processing often occurs at elevated temperatures. Its stability at these temperatures ensures consistent reactivity and reduces the formation of volatile byproducts .

As a Controlled-Reactivity Reagent in Organic Synthesis

The inherent reactivity of its carbonate ester group allows for its use as a protected form of biphenyl-4-carboxylic acid. It can be employed in multi-step syntheses where the carboxylic acid functionality must be masked during a sequence and then released under specific, mild hydrolytic conditions. This provides a strategic advantage over the more robust ethyl ester analog .

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